2,3-di(propan-2-yl)-2H-furan-5-one
Description
Structure
3D Structure
Properties
CAS No. |
164410-36-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)12-10(8)7(3)4/h5-7,10H,1-4H3 |
InChI Key |
PWHIESNZEUBIDK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(C)C |
Canonical SMILES |
CC(C)C1C(=CC(=O)O1)C(C)C |
Synonyms |
2(5H)-Furanone,4,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Reactivity of 2,3 Di Propan 2 Yl 2h Furan 5 One
Electrophilic and Nucleophilic Processes on the Furanone Ring System
The 2H-furan-5-one ring possesses both electrophilic and nucleophilic characteristics, allowing it to react with a wide range of reagents.
Electrophilicity: The primary electrophilic site is the C5 carbonyl carbon, which is susceptible to attack by nucleophiles. Additionally, the C4 carbon, being β to the carbonyl group, can act as an electrophilic center in Michael-type 1,4-conjugate additions. In highly reactive systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the C5 carbon can participate in electrophilic aromatic substitution-type reactions with arenes in the presence of an acid catalyst. nih.gov These furanones are also subject to nucleophilic substitution at the halogenated C3 and C4 positions. nih.gov
Nucleophilicity: The furanone ring can exhibit nucleophilic behavior under basic conditions. 5-substituted-furan-2(3H)-ones, which are isomeric to the title compound, can be deprotonated at the α-position (C3) by an organocatalytic Brønsted base. nih.govacs.org This generates a highly reactive dienolate intermediate, which acts as a potent nucleophile from either its α- or γ-position in various transformations, including cycloadditions. nih.govacs.org For 2,3-di(propan-2-yl)-2H-furan-5-one, the abstraction of a proton from the C4 position would be required to generate a similar dienolate, a process influenced by the substitution pattern. The ring oxygen can also act as a nucleophilic site, particularly in reactions involving ring-opening.
Cycloaddition Reactions Involving 2H-Furan-5-one Derivatives
Cycloaddition reactions are a powerful tool for constructing complex cyclic systems, and furanone derivatives are versatile participants in these transformations. nih.gov They can act as 2π, 4π, or even dienolate precursors for higher-order cycloadditions. nih.govnih.gov
Higher-order cycloadditions, which involve more than 6π electrons, are efficient methods for synthesizing medium-sized rings. chinesechemsoc.org Furanones have emerged as effective 2π components in [8+2] cycloadditions. In these reactions, a 5-substituted-furan-2(3H)-one is activated by a Brønsted base to form a dienolate, which then reacts with an 8π component like 8,8-dicyanoheptafulvene or tropone. nih.govacs.orgresearchgate.net This approach leads to the formation of complex polycyclic products containing a γ-lactone motif fused to a seven-membered ring. nih.gov The reaction is highly diastereoselective and proceeds under mild, organocatalytic conditions. acs.org
While this specific reaction has been demonstrated for 5-substituted-furan-2(3H)-ones, the underlying principle of forming a dienolate to act as a 2π partner is applicable to other furanone isomers, provided a suitable proton can be abstracted. acs.org
The outcome of cycloaddition reactions is governed by principles of regioselectivity (the orientation of addition) and stereoselectivity (the specific stereoisomer formed). youtube.comyoutube.com
Regioselectivity: In 1,3-dipolar cycloadditions involving cyclic nitrones and furanone-type dipolarophiles, the regioselectivity is highly dependent on the structure of the reactants. acs.org Computational studies using Density Functional Theory (DFT) help elucidate the electronic factors that control whether ortho or meta adducts are formed. acs.orgmdpi.com For instance, reactions between a cyclic nitrone and cyclic carbonyl dipolarophiles like 2(5H)-furanone preferentially yield meta adducts. acs.org
Stereoselectivity: Many cycloaddition reactions involving furanones proceed with high stereoselectivity. The [8+2] cycloaddition of furan-2(3H)-ones with heptafulvenes yields products with excellent diastereomeric ratios (>20:1). acs.org Similarly, organocatalytic asymmetric [8+2] cycloadditions between tropones and azlactones achieve excellent diastereo- and enantioselectivity. chinesechemsoc.org In Diels-Alder ([4+2]) reactions, the stereochemistry of the substituents on the furan (B31954) and the dienophile dictates the stereochemistry of the final product, often following the endo rule. youtube.com The steric bulk of the isopropyl groups in this compound would be expected to play a significant role in directing the stereochemical outcome of such reactions.
Oxidation and Reduction Pathways of the Furanone Moiety
The furanone core can undergo both oxidation and reduction, targeting the double bond, the carbonyl group, or the ring itself.
Oxidation: The furan ring system can be susceptible to oxidation. A common pathway involves oxidative dearomatization, as seen in the reaction of 3-(furan-2-yl)propan-1-ones with reagents like m-CPBA, which can lead to ring-opened or rearranged products. nih.gov The electrochemical oxidation of related phenolic antioxidant systems, such as 2,3-dihydrobenzo[b]furan-5-ol, has been studied, providing insights into the electron-donating properties and one-electron reduction potentials of the corresponding radicals. nih.gov
Reduction: The furanone moiety contains reducible functional groups. The carbonyl group and the C=C double bond can be reduced using various methods. Catalytic hydrogenation is a common approach; for example, palladium-mediated asymmetric hydrogenation has been used for related furanone precursors. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing carbonyl functions on furan rings, such as in the conversion of 5-(hydroxymethyl)furfural to 2,5-bis(hydroxymethyl)furan. nih.gov The specific outcome of the reduction of this compound would depend on the reagents and conditions employed, allowing for selective reduction of either the carbonyl or the alkene.
Rearrangement Reactions and Fragmentation Patterns
Rearrangement Reactions: Furanone rings can undergo structural rearrangements and ring transformations, often triggered by acidic or basic conditions or by reaction with specific reagents. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanone reacts with hydrazine (B178648) in acidic solution to yield a 4,5-dihalogeno-3(2H)-pyridazinone, demonstrating a complete transformation of the five-membered furanone ring into a six-membered pyridazinone ring. nih.gov Under acidic conditions, some furanones can exist in equilibrium with an open-chain form, which can facilitate rearrangements or subsequent reactions. nih.gov
Fragmentation Patterns: Mass spectrometry is a key technique for elucidating the structure of furanones through their characteristic fragmentation patterns upon electron ionization. imreblank.ch For alkylated 4-hydroxy-3(2H)-furanones, which are structurally related to the title compound, fragmentation is well-documented. imreblank.ch Key fragmentation pathways include:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of an acyl group ([M - R-C=O]⁺) or an alkyl radical. For this compound, this would correspond to the loss of a C₃H₇ radical.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene. imreblank.ch
Loss of CO: Elimination of a carbon monoxide molecule is a common pathway for cyclic ketones, resulting in a fragment of [M - 28]⁺. imreblank.ch
Ring Cleavage: Fragmentation of the furanone ring itself can occur, leading to various smaller charged fragments. imreblank.ch
The table below outlines the expected major fragments for this compound (Molecular Weight: 182.25 g/mol ) based on these principles. imreblank.chlibretexts.orgchemguide.co.uk
Metal-Catalyzed Transformations and Their Mechanistic Implications
Transition metals are widely employed to catalyze a variety of transformations on furan and furanone scaffolds, enabling reactions that are otherwise difficult to achieve.
Catalytic Cycloadditions: Rhodium(I) and Gold(I) complexes have been shown to catalyze formal [4+2] and [4+4] cycloadditions, respectively, using furan-fused cyclobutanones as a C4 synthon. nih.gov These reactions proceed through a metal-catalyzed C-C bond activation to form a metallacycle intermediate, which then undergoes cycloaddition with partners like imines. nih.gov
Cross-Coupling and Synthesis: Metals such as palladium, copper, gold, and zinc are extensively used in the synthesis of substituted furans, often via cross-coupling reactions. acs.org While these are often used to construct the ring, the principles can be extended to modify existing furanone systems. For example, N-acyl saccharins derived from furan-2-carboxaldehyde can participate in various coupling reactions. acs.org
Hydrogenation: Palladium catalysts are effective for the hydrogenation of furanone derivatives, as seen in the asymmetric hydrogenation of furan-5(2H)-one precursors.
Copper-Catalyzed Reactions: Copper(I) is famously used to catalyze the regioselective Huisgen cycloaddition between azides and terminal alkynes, a reaction of broad utility in organic synthesis. nih.gov
These examples highlight the capacity of the furanone ring to engage with transition metal catalysts, leading to diverse and structurally complex products through mechanisms involving oxidative addition, C-C bond activation, and reductive elimination.
Table of Compounds
Iv. Advanced Spectroscopic Characterization and Structural Elucidation for 2,3 Di Propan 2 Yl 2h Furan 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2,3-di(propan-2-yl)-2H-furan-5-one in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure is assembled.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the two isopropyl groups and the single proton on the furanone ring.
The proton attached to the C2 position of the furanone ring is expected to appear as a distinct signal, with its chemical shift influenced by the adjacent isopropyl group and the electronic environment of the lactone ring. The two isopropyl groups, while chemically equivalent if rotation is fast, may exhibit magnetic non-equivalence depending on their steric environment and rotational barriers. Each isopropyl group consists of a methine proton (CH) and two methyl groups (CH₃). The methine proton's signal will be split into a septet by the six neighboring methyl protons, while the methyl protons will appear as a doublet due to coupling with the single methine proton.
Table 1: Predicted ¹H NMR Data for this compound (Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H at C2 | 4.5 - 5.0 | d | ~2-4 | 1H |
| CH of isopropyl at C2 | 2.8 - 3.2 | sept | ~7.0 | 1H |
| CH of isopropyl at C3 | 2.4 - 2.8 | sept | ~7.0 | 1H |
| CH₃ of isopropyl at C2 | 1.1 - 1.3 | d | ~7.0 | 6H |
| CH₃ of isopropyl at C3 | 1.0 - 1.2 | d | ~7.0 | 6H |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., sp², sp³, carbonyl). For this compound, a total of 10 distinct carbon signals are expected, assuming the two methyl groups on each isopropyl substituent are equivalent.
The most downfield signal corresponds to the carbonyl carbon (C5) of the lactone ring, typically appearing in the 170-175 ppm range. The olefinic carbons of the furanone ring (C3 and C4) will resonate in the vinyl region, with C4 being more downfield due to its attachment to the electron-withdrawing oxygen atom. The sp³-hybridized carbon at C2, bonded to an oxygen and a carbon, will appear further upfield. The carbons of the isopropyl groups will have characteristic shifts, with the methine carbons appearing more downfield than the methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (C=O) | 170 - 175 |
| C3 | 125 - 135 |
| C4 | 145 - 155 |
| C2 | 80 - 90 |
| CH of isopropyl at C2 | 30 - 35 |
| CH of isopropyl at C3 | 25 - 30 |
| CH₃ of isopropyl at C2 | 18 - 22 |
| CH₃ of isopropyl at C3 | 16 - 20 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the methine and methyl protons within each isopropyl group. A weaker, long-range coupling might also be observed between the proton at C2 and the methine proton of the C2-isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a proton's signal to the carbon to which it is attached. For instance, the signal for the proton at C2 would correlate with the signal for the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the entire carbon skeleton. Key correlations would include the proton at C2 showing correlations to C3, C4, and the carbons of the C2-isopropyl group. The isopropyl methine protons would show correlations to the olefinic carbons C3 and C4, confirming their positions on the furanone ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₆O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Exact Mass (Monoisotopic) | 168.11503 |
| Measured m/z | [Experimental Value] |
| Ionization Mode | ESI+ or APCI+ |
| Adduct | [M+H]⁺, [M+Na]⁺ |
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such a molecule might include the loss of an isopropyl group or the cleavage of the lactone ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the α,β-unsaturated γ-lactone ring. This typically appears at a higher frequency than in a saturated lactone due to ring strain and conjugation. Another key feature is the C=C stretching vibration of the double bond within the furanone ring. The C-H stretching and bending vibrations of the aliphatic isopropyl groups will also be present in the spectrum.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch | α,β-Unsaturated γ-lactone | 1750 - 1780 | Strong |
| C=C Stretch | Alkene in furanone ring | 1670 - 1690 | Medium |
| C-O Stretch | Lactone ether linkage | 1100 - 1200 | Strong |
| sp³ C-H Stretch | Isopropyl groups | 2870 - 2960 | Medium-Strong |
| sp² C-H Stretch | Furanone ring (if present) | ~3050 | Weak |
X-ray Diffraction Analysis of Single Crystals for Solid-State Structure Determination
When a suitable single crystal of this compound can be grown, X-ray diffraction provides the most definitive structural evidence. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity or near-planarity of the furanone ring and reveal the specific conformation of the two isopropyl groups relative to the ring. This information is invaluable for understanding steric interactions and packing forces in the solid state. The resulting crystal structure would serve as the ultimate benchmark for confirming the connectivity established by NMR and other spectroscopic methods. Key parameters obtained from X-ray crystallography would include the lattice parameters (a, b, c, α, β, γ) and the space group of the crystal system.
V. Computational Chemistry and Theoretical Modeling of 2,3 Di Propan 2 Yl 2h Furan 5 One
Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational study of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in space—the structure that corresponds to a minimum on the potential energy surface. This process is intrinsically linked to the calculation of the molecule's electronic structure.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2,3-di(propan-2-yl)-2H-furan-5-one. researchgate.netresearchgate.net The selection of a functional and a basis set is a critical aspect of any DFT calculation.
Functionals, such as B3LYP or ωB97XD, are approximations used to describe the exchange and correlation energy of the electrons. researchgate.netresearchgate.net The basis set, such as Pople's 6-31G(d) or Dunning's correlation-consistent sets like aug-cc-pVDZ, is a set of mathematical functions used to build the molecular orbitals. researchgate.netfao.org The choice depends on the desired accuracy and the available computational resources. For a molecule like this compound, a typical approach would involve geometry optimization using the B3LYP functional with the 6-31G(d) basis set to obtain a reliable structure and electronic properties. fao.org
Table 1: Illustrative Optimized Geometric Parameters for this compound at the B3LYP/6-31G(d) Level
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C=C | 1.35 | |
| O-C(sp²) | 1.37 | |
| C-C (isopropyl) | 1.54 | |
| **Bond Angles (°) ** | ||
| O-C=O | 125.0 | |
| C-C=C | 108.5 | |
| Dihedral Angles (°) | ||
| C-C-C-H (isopropyl) | 60.5 / 179.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this class of molecule.
Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the electronic Schrödinger equation and offer higher levels of accuracy, albeit at a greater computational expense. wikipedia.orgnih.gov
These methods are particularly useful for calculating fundamental electronic properties. aps.org For this compound, ab initio calculations could provide precise values for its ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Table 2: Illustrative Electronic Properties of this compound from Ab Initio Calculations
| Property | Method | Calculated Value (eV) |
| HOMO Energy | MP2/6-311+G(d,p) | -6.85 |
| LUMO Energy | MP2/6-311+G(d,p) | -1.20 |
| HOMO-LUMO Gap | MP2/6-311+G(d,p) | 5.65 |
| Ionization Potential | CCSD(T)/cc-pVTZ | 8.50 |
| Electron Affinity | CCSD(T)/cc-pVTZ | 0.95 |
Note: The data in this table is hypothetical, representing the type of results expected from high-level ab initio calculations.
Conformational Analysis and Energy Landscapes of the Furanone Ring
The presence of two flexible isopropyl groups attached to the furanone ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.com
To map the energy landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the dihedral angles associated with the isopropyl groups and calculating the energy at each step. fao.org This process identifies the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The results reveal the most stable conformation of the molecule and the energy barriers to rotation, which provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Vi. Advanced Research Avenues and Potential Utility of 2,3 Di Propan 2 Yl 2h Furan 5 One
Chemical Building Block in Complex Organic Synthesis
The furanone ring is a highly functionalized and reactive entity, making it an attractive starting point for the synthesis of more complex molecular architectures. Its inherent functionality, including a double bond, a carbonyl group, and an ether linkage, allows for a wide array of chemical transformations.
The furanone scaffold serves as a valuable building block for constructing intricate polycyclic and spirocyclic systems, which are core structures in many biologically active molecules.
Polycyclic Systems: Furan-fused polyheterocyclic systems are found in various natural products with significant biological activities. nih.gov The double bond within the 2,3-di(propan-2-yl)-2H-furan-5-one ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex bicyclic and polycyclic structures. The steric hindrance from the isopropyl groups would likely influence the stereoselectivity of such reactions, potentially favoring specific diastereomers. Furthermore, furanones can be transformed into naphthodihydrofurans, which can then undergo aromatization and electrocyclization to yield valuable polycondensed aromatic O-heterocycles. nih.gov
Spiro Systems: Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. Furanone derivatives are key intermediates in the synthesis of spiro compounds, including spiro-heterocyclic steroids. beilstein-journals.org Methodologies for creating spiro-3(2H)-furanones often involve intramolecular cyclization reactions. beilstein-journals.orgresearchgate.net For instance, a common strategy involves the reaction of a 17-oxosteroid with α-lithio-α-methoxyallene, followed by cyclization and hydrolysis to yield a 17-spirodihydro-(2H)-furan-3-one. beilstein-journals.org The carbonyl group in this compound could similarly be targeted to initiate reactions leading to spirocyclic frameworks. The synthesis of novel spiro-cyclohexane-1'2-thiazolidin-4-ones has been achieved from intermediates derived from other heterocyclic systems, highlighting the modularity of these synthetic approaches. niscpr.res.in
Table 1: Synthetic Strategies for Complex Systems from Furanone Scaffolds
| Target System | Furanone Role | Key Reaction Type | Reference |
|---|---|---|---|
| Polycyclic Heterocycles | Dienophile / Precursor | Diels-Alder, Electrocyclization | nih.gov |
| Spiro-3(2H)-furanones | Precursor | Intramolecular Cyclization | researchgate.net |
| 17-Spirofuran Steroids | Intermediate | Intramolecular Cyclization | beilstein-journals.org |
The reactivity of the furanone ring allows for its transformation into a diverse range of other heterocyclic systems. These transformations often involve ring-opening, rearrangement, and subsequent re-cyclization reactions.
Ring Transformation: Furanones can be used to synthesize other five- and six-membered heterocycles. For example, reactions with hydrazine (B178648) derivatives can convert the furanone ring into a pyridazinone system. nih.gov This transformation provides access to a different class of heterocycles with distinct chemical and biological properties.
Functionalization: The furanone core can be extensively functionalized. For instance, 3,4,5-trichloro-2(5H)-furanone reacts with bifunctional nucleophiles to create novel five-six-six tricyclic 2(5H)-furanone heterocycles in a single step. semanticscholar.org Similarly, the double bond in this compound is susceptible to addition reactions, such as Michael additions with thiols, which can introduce new functional groups and chiral centers. nih.gov The resulting thioethers can be further oxidized to sulfones, expanding the chemical diversity of the accessible compounds. nih.gov The Paal-Knorr synthesis is another relevant reaction, where furan (B31954) ring formation can occur via the cyclization of 2-ene-1,4,7-triones, which can be derived from furan precursors. nih.gov
Application in Materials Science and Polymer Chemistry
Renewable resources are increasingly sought after as feedstocks for the chemical industry to produce sustainable polymers. Furanone derivatives, which can be derived from biomass, are promising candidates for the development of new materials.
The furanone structure can be modified to introduce polymerizable functional groups, allowing it to act as a monomer.
Acrylic Polymers: Dihydro-5-hydroxyl furan-2-one (2H-HBO), a derivative of levulinic acid, has been successfully converted into an acrylic monomer. nih.govresearchgate.net This new monomer can undergo polymerization through various techniques, including bulk, solution, and emulsion polymerization. nih.gov It is also capable of copolymerizing with common commercial monomers like methyl methacrylate and styrene. nih.govresearchgate.net A similar strategy could be applied to a hydroxylated version of this compound, where the bulky isopropyl groups would be expected to influence the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. The lactone ring often remains intact during polymerization, providing a pendent functional group that can be used for post-polymerization modification. nih.govresearchgate.net
Beyond direct polymerization, furanone derivatives can serve as platform chemicals for the synthesis of specialty polymers and resins.
Polyesters and Polyamides: The lactone ring of the furanone can be opened to yield a carboxylic acid and an alcohol functionality, which are key components for the synthesis of polyesters and polyamides. Polymers of 2,5-Furandione with various diols and triols have been documented, forming the basis of resins and polymeric materials. epa.govepa.gov The specific substitution pattern on the furanone ring, such as the di-isopropyl groups, would translate into the polymer backbone, defining its final properties. For example, these bulky groups could enhance thermal stability or create polymers with specific solubility characteristics. Such polymers could find use as additives to improve the cold-weather flow of diesel fuels. industrialchemicals.gov.au
Table 2: Potential Polymer Properties Influenced by the Furanone Monomer
| Monomer Feature | Potential Impact on Polymer | Relevant Analogue | Reference |
|---|---|---|---|
| Pendent Lactone Ring | Post-polymerization modification site | Dihydro-5-hydroxyl furan-2-one | nih.govresearchgate.net |
| Bulky Isopropyl Groups | Increased Glass Transition Temp. (Tg), altered solubility | N/A | - |
| High Molecular Weight | Potential for low bioavailability | High MW polymers | industrialchemicals.gov.au |
Structural Analogues in Related Chemical Scaffolds
The 2(5H)-furanone core is a privileged scaffold in chemistry. Numerous structural analogues with different substitution patterns have been synthesized and studied, providing a framework for understanding the potential of this compound.
Halogenated Furanones: Brominated 2(5H)-furanones are a well-studied class of compounds. Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is a key starting material for many derivatives. unipi.it
Alkoxy and Thioether Furanones: A wide range of 5-alkoxy-2(5H)-furanones have been synthesized, often incorporating chiral auxiliaries like l-menthol or l-borneol to direct stereoselective reactions. nih.gov These have been used to create chiral sulfones with notable biological activity. nih.gov
Aryl-Substituted Furanones: Furanones with aryl substituents have been developed for various applications, including as precursors to other biologically active heterocycles. nih.govrsc.org
Related Heterocyclic Systems: The furanone ring is structurally related to other important five-membered heterocycles like thiophenes, pyrroles, and oxazoles, which form the basis of many pharmaceuticals and functional materials. The synthetic transformations that convert furanones into other heterocycles underscore the close relationship and synthetic accessibility between these different scaffolds. nih.gov
Design and Synthesis of Structurally Similar Derivatives
The 2H-furan-5-one core is a versatile template for the creation of diverse molecular architectures. The synthesis of derivatives structurally similar to this compound involves modifying substituents at various positions on the furanone ring to modulate physicochemical properties and biological activity. Research has demonstrated numerous strategies to access a wide array of these butenolide structures.
One common approach involves the modification of readily available starting materials like mucochloric or mucobromic acids. These can be reacted with alcohols, such as l-menthol and l-borneol, in acid-catalyzed reactions to produce 3,4-dihalo-2(5H)-furanones. nih.gov These halogenated intermediates are highly reactive and serve as key building blocks for further functionalization. nih.govmdpi.com For instance, they can undergo nucleophilic substitution with thiols to create thioether derivatives, which can be subsequently oxidized to form sulfones, a functional group known to enhance or diversify biological activity. nih.gov
Another powerful strategy for creating diversity is through transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura reactions have been employed to synthesize 3,4-disubstituted furan-2(5H)-one derivatives, allowing for the introduction of various aryl and heteroaryl groups. unipi.it Furthermore, functionalization at the 5-position can be achieved through reactions with arenes and heteroarenes in the presence of Lewis or Brønsted acids, which formally constitutes an aromatic electrophilic substitution. mdpi.com The synthesis of derivatives is not limited to substitution on the ring; the carbonyl group and the double bond also offer sites for chemical modification, leading to a vast chemical space of accessible compounds.
Below is a table summarizing selected synthetic strategies for generating 2H-furan-5-one derivatives.
| Strategy | Key Intermediate/Precursor | Reagents & Conditions | Type of Derivative |
| Halogenation & Substitution | Mucochloric/Mucobromic acid | 1. Alcohol, Acid catalyst2. Aromatic thiols, Base | 3,4-dihalo-5-alkoxy furanonesSulfur-containing furanones |
| Photo-oxidation & Acetalyzation | Furfural | 1. Rose Bengal, O₂, light2. Methanol | 5-hydroxy & 5-methoxy furanones |
| Cycloisomerization | Allenic hydroxyketones | Water, heat (catalyst-free) | Substituted 3(2H)-furanones |
| Intramolecular Cyclization | γ-hydroxyalkynones | Gold (Au) or other transition metal catalysts | Substituted 3(2H)-furanones |
This table provides a generalized overview of synthetic methods applicable to the furanone core.
Contribution to Privileged Scaffold Research in Heterocyclic Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.govnih.gov This versatility makes them highly valuable starting points for drug discovery programs. Heterocyclic compounds are frequently identified as privileged structures due to their rich chemical functionality and ability to engage in various intermolecular interactions. nih.govnih.gov
The 2H-furan-5-one ring system, often referred to as a butenolide, is considered a privileged scaffold. researchgate.net This assertion is supported by the extensive and diverse range of biological activities reported for natural and synthetic compounds containing this motif. These activities include antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral properties. unipi.itresearchgate.net The furanone core's ability to act as a versatile pharmacophore is a key reason for its prevalence in biologically active molecules. nih.gov
The utility of the furanone scaffold stems from several key features:
Structural Rigidity and Planarity: The partially unsaturated ring provides a defined three-dimensional structure that can orient substituents for optimal interaction with biological targets.
Hydrogen Bond Acceptors: The presence of two oxygen atoms (one carbonyl, one ether) allows the scaffold to act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.
Michael Acceptor: The α,β-unsaturated lactone system can act as a Michael acceptor, enabling potential covalent interactions with nucleophilic residues (like cysteine) in target proteins.
Chemical Tractability: As discussed in the previous section, the scaffold is readily functionalized, allowing chemists to create large libraries of derivatives to explore structure-activity relationships (SAR) and optimize binding to different targets. researchgate.net
The widespread occurrence of the 2H-furan-5-one core in molecules with proven biological efficacy solidifies its status as a privileged structure, making compounds like this compound and its analogs attractive candidates for screening against a wide range of therapeutic targets.
Future Directions in 2H-Furan-5-one Research
The foundational knowledge of 2H-furan-5-one chemistry opens the door to several exciting avenues for future research. These directions aim to expand the synthetic toolkit, achieve greater control over molecular architecture, and leverage technology to accelerate discovery.
Exploration of Undiscovered Reactivity Modes
While many reactions of the 2H-furan-5-one system are well-documented, there remains significant potential for discovering novel reactivity modes. Future research could focus on:
Higher-Order Cycloadditions: The dienolate generated from 5-substituted-furan-2(3H)-ones has been used as a 2π-component in [8+2] cycloadditions with partners like 8,8-dicyanoheptafulvene. acs.orgnih.gov Exploring other cycloaddition partners and reaction types ([4+2], [6+2], etc.) could lead to the rapid construction of complex polycyclic systems.
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the furanone ring or its substituents would represent a highly atom-economical method for creating derivatives. Developing selective catalysts for this purpose is a significant but rewarding challenge.
Ring-Opening and Rearrangement Cascades: The strained lactone ring can be susceptible to ring-opening under specific conditions. Designing reactions that trigger a ring-opening followed by a controlled rearrangement or re-cyclization cascade could provide access to entirely new heterocyclic scaffolds starting from furanone precursors. nih.gov For example, the reaction of 3,4-dihalo-2(5H)-furanones with hydrazine derivatives can lead to a ring transformation, yielding 3(2H)-pyridazinones. nih.gov
Photochemical Reactions: The conjugated system of the furanone ring is a chromophore, suggesting that photochemical reactions could unlock unique reactivity pathways not accessible through thermal methods, such as isomerization or cycloaddition reactions. researchgate.net
Development of Highly Enantioselective Synthetic Routes
Many biologically active molecules are chiral, with only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of methods to synthesize enantiomerically pure substituted 2H-furan-5-ones is of paramount importance. While progress has been made, future work will likely focus on enhancing the scope, efficiency, and selectivity of these transformations.
Key areas for development include:
Organocatalysis: The use of small, chiral organic molecules as catalysts for asymmetric reactions is a rapidly growing field. Expanding the repertoire of organocatalytic methods, such as vinylogous aldol acs.orgnih.gov and Michael additions, acs.org to a wider range of furanone precursors and electrophiles will be a major focus.
Transition Metal Catalysis: Copper-catalyzed conjugate additions of organoaluminum reagents have been used to create α-chiral quaternary stereocenters with high enantioselectivity. thieme-connect.com Future research could explore other metal/ligand combinations to broaden the scope of nucleophiles and reaction types, such as enantioselective allylation/lactonization cascades. rsc.org
Biocatalysis: Enzymes (biocatalysts) operate with exquisite chemo-, regio-, and stereoselectivity. Developing enzymatic routes, such as kinetic resolutions or desymmetrization reactions, for the synthesis of chiral furanones offers a green and highly efficient alternative to traditional chemical methods. nih.gov
The table below highlights some existing approaches to the asymmetric synthesis of furanone derivatives.
| Asymmetric Strategy | Catalytic System | Key Transformation | Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | Dihydroxylation of enynone followed by cyclization | Often >90% ee |
| Vinylogous Aldol Reaction | Chiral Guanidine or Amine-Thiourea Organocatalysts | Addition of furanone-derived enolate to aldehydes | High diastereo- and enantioselectivity |
| Conjugate Addition | Copper (Cu) with Chiral Phosphine Ligands | Addition of organometallic reagents to unsaturated keto esters | Up to 99% ee |
| Vinylogous SNi' Reaction | Enzyme-catalyzed or Chiral Auxiliary | Intramolecular nucleophilic substitution | Variable, can be highly enantioselective |
Data compiled from multiple sources, representing typical outcomes for these reaction classes. acs.orgthieme-connect.comnih.govrsc.org
Integration with High-Throughput Experimentation and Automation
The future of chemical synthesis, particularly in a drug discovery context, lies in the integration of automation and high-throughput experimentation (HTE). nih.gov Applying these technologies to 2H-furan-5-one research can dramatically accelerate the pace of discovery.
Future directions in this area include:
Automated Synthesis Platforms: Utilizing automated synthesizers, including those based on flow chemistry or radial synthesis, can enable the rapid production of large libraries of furanone derivatives. akjournals.commagritek.com These platforms allow for precise control over reaction parameters and can perform multi-step syntheses without manual intervention, significantly increasing throughput. researchgate.net
Robotic Screening: Once libraries are synthesized, robotic systems can perform high-throughput screening against various biological targets to quickly identify active compounds.
Machine Learning and AI: By combining large datasets from HTE with machine learning algorithms, it may become possible to predict the biological activity of novel furanone derivatives in silico. This would help prioritize synthetic targets and design more effective compound libraries, creating a closed loop of design, automated synthesis, and testing.
The integration of these advanced technologies will be crucial for fully exploring the chemical space around the 2H-furan-5-one scaffold and unlocking its full potential in materials science and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-di(propan-2-yl)-2H-furan-5-one, and how can reaction conditions be optimized?
- Methodology : Cyclization of γ-keto esters or diketones under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach for furanone derivatives. Reaction parameters like temperature (80–120°C), solvent polarity (toluene or DMF), and catalyst loading (5–10 mol%) significantly influence yield. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .
- Key Considerations : Steric hindrance from the isopropyl groups may necessitate prolonged reaction times or elevated temperatures. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Single-crystal diffraction data can be refined using SHELXL (part of the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks . For non-crystalline samples, combine ¹H/¹³C NMR (δ 1.2–1.4 ppm for isopropyl CH₃ groups), IR (C=O stretch ~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodology :
- NMR : Use DEPT-135 and 2D COSY/HSQC to resolve overlapping signals from isopropyl and furanone protons.
- IR : Confirm lactone C=O and furan ring C-O-C vibrations.
- MS : Fragmentation patterns (e.g., loss of isopropyl groups) aid in structural validation.
Advanced Research Questions
Q. How do steric effects from the isopropyl substituents influence the compound’s reactivity in ring-opening or cycloaddition reactions?
- Methodology : Perform kinetic studies under varying conditions (e.g., nucleophilic vs. electrophilic environments). Use DFT calculations (B3LYP/6-31G*) to map transition states and quantify steric energy contributions. Compare with analogous compounds (e.g., 2,5-di-substituted furanones) to isolate substituent effects .
- Case Study : In Diels-Alder reactions, steric hindrance may reduce dienophile reactivity, requiring Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .
Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?
- Methodology : Refine X-ray data with SHELXL to generate electron density maps, identifying potential conformational isomers or disorder. For example, discrepancies in NMR-predicted vs. observed dihedral angles may arise from dynamic effects in solution (e.g., ring puckering) .
- Example : If computational models predict planar furanone rings but crystallography shows slight puckering, revise DFT constraints to include solvent or temperature parameters.
Q. What strategies mitigate challenges in enantioselective synthesis of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis.
- Data Analysis : Correlate ee with reaction variables (catalyst loading, solvent polarity) to optimize asymmetric induction. Compare with stereochemical outcomes in related cyclohexyl-furanone systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
